molecular formula C12H16O4 B13579834 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13579834
M. Wt: 224.25 g/mol
InChI Key: MLVODMWFYGCLMO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of Grignard reagents, where 3,5-dimethoxybenzaldehyde is reacted with methylmagnesium bromide, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-9(15-3)7-10(6-8)16-4/h5-7H,1-4H3,(H,13,14)

InChI Key

MLVODMWFYGCLMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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